5-Chloro-3-methyl-2-nitroaniline
Overview
Description
5-Chloro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position, a chlorine atom at the fifth position, and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-nitroaniline typically involves a multi-step process:
Acylation: The starting material, 3-chloroaniline, is acylated with formic acid in an organic solvent to form an intermediate product.
Nitration: The intermediate product is then nitrated using a mixture of nitric acid and acetic anhydride.
Hydrolysis: The resulting compound is hydrolyzed using sodium hydroxide solution to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can involve the following steps:
Nitration of m-dichlorobenzene: Using mixed acid of sulfuric acid and nitric acid at temperatures between 45 and 55°C for 4 to 5 hours.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 5-Chloro-3-methyl-2-aminoaniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
5-Chloro-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-nitroaniline involves its interaction with molecular targets and pathways:
Molecular Targets: It targets specific enzymes and proteins involved in cell proliferation and survival.
Pathways: It can inhibit pathways related to cancer cell growth by targeting oncogenic miRNAs.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with different positions of the chlorine and nitro groups.
3-Chloro-4-methyl-2-nitroaniline: Similar structure with a different position of the methyl group.
Uniqueness
5-Chloro-3-methyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Chloro-3-methyl-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapeutics. This article explores the synthesis, biological mechanisms, and various applications of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves a multi-step process, including acylation, nitrification, and hydrolysis. For instance, the acylation of 3-chloroaniline with formic acid yields an intermediate that is then nitrified to introduce the nitro group. The final product is obtained through hydrolysis, which converts the nitro group to an amino group .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound derivatives. Studies have demonstrated that compounds derived from this structure can effectively target oncogenic microRNAs (miRNAs) involved in cancer progression. Notably, neomycin-bisbenzimidazole conjugates containing this compound have shown high affinity for oncogenic miR-27a, leading to significant reductions in mature miRNA levels by approximately 65% at a concentration of 5 μM. This reduction correlates with an increase in the G0/G1 cell cycle phase and a decrease in the S phase, indicating inhibited cell proliferation .
In vivo studies have reported that these compounds can suppress tumor growth in murine models. For example, a specific derivative demonstrated an IC50 value of 25.72 μM against MCF cell lines, suggesting promising cytotoxic effects against various cancer types .
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against HIV-1. Certain derivatives have exhibited potent inhibitory activity against HIV replication in MT4 cells with minimal cytotoxicity at nanomolar concentrations. These compounds have shown effectiveness against reverse transcriptase enzymes associated with resistance to non-nucleoside reverse transcriptase inhibitors. Molecular modeling studies have been employed to optimize these derivatives for enhanced antiviral efficacy .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- MicroRNA Targeting : The compound's conjugates bind to oncogenic miRNAs, disrupting their function and leading to altered gene expression associated with cancer progression.
- Enzyme Inhibition : Derivatives have been shown to inhibit reverse transcriptase enzymes crucial for HIV replication, thereby reducing viral loads in infected cells.
Properties
IUPAC Name |
5-chloro-3-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYMOHCRGMSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291117 | |
Record name | 5-Chloro-3-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131885-36-4 | |
Record name | 5-Chloro-3-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131885-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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